4-isopropylphenyl 4-nitrobenzoate
Description
Properties
IUPAC Name |
(4-propan-2-ylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11(2)12-5-9-15(10-6-12)21-16(18)13-3-7-14(8-4-13)17(19)20/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXORLMQUYPIOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Physical Properties of Selected 4-Nitrobenzoate Esters
The 4-isopropylphenoxy group in this compound introduces significant steric bulk compared to alkyl esters (e.g., methyl or ethyl), reducing solubility in polar solvents. Crystal structure analyses of isopropyl 4-nitrobenzoate reveal tight packing due to van der Waals interactions, suggesting similar behavior in the phenyl-substituted analog .
Reactivity and Functional Group Transformations
- Reduction of Nitro Group: The nitro group in 4-nitrobenzoate esters is reducible to an amine. For example, ethyl 4-nitrobenzoate is reduced to ethyl 4-aminobenzoate using indium/ammonium chloride, with IR peaks at 3424 cm⁻¹ (N-H stretch) and 1685 cm⁻¹ (ester C=O) . The steric hindrance from the 4-isopropylphenoxy group may slow reduction kinetics compared to less bulky esters.
- Ester Hydrolysis : Alkaline hydrolysis of nitrobenzoate esters proceeds via nucleophilic attack on the carbonyl. Methyl 4-nitrobenzoate hydrolyzes faster than phenyl derivatives due to lower steric hindrance .
Table 2: Antiproliferative Activity of Aromatic Substituted Compounds
The 4-isopropylphenyl group enhances antiproliferative activity in lactones, likely due to improved membrane interaction .
Spectroscopic Comparisons
Table 3: Key IR and NMR Peaks of Nitrobenzoate Esters
The isopropyl group in this compound would produce characteristic doublets (δ ~1.25 ppm) in ¹H NMR, distinct from methyl or ethyl esters.
Q & A
Q. What experimental design strategies are optimal for synthesizing 4-isopropylphenyl 4-nitrobenzoate with high yield and purity?
Methodological Answer: A factorial design is recommended to optimize reaction parameters (e.g., temperature, molar ratios, catalyst loading). For example, a 2³ factorial design can systematically evaluate interactions between variables like nitrobenzoylation efficiency and isopropylphenol reactivity. Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while maximizing data robustness . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.2–8.4 ppm for aromatic protons, δ 2.9 ppm for isopropyl groups) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- UV-Vis spectroscopy (λmax ~260–280 nm) to monitor nitro group degradation under light exposure.
- Accelerated aging tests (40°C/75% RH for 6 weeks) to simulate long-term storage.
Data contradictions (e.g., unexpected ester hydrolysis) should be resolved using LC-MS to identify degradation byproducts .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar esters?
Methodological Answer:
- IR spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functional groups.
- X-ray crystallography : Resolves positional isomerism (e.g., para vs. ortho substitution).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₅NO₄) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic centers. The nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity at the carbonyl carbon .
- Molecular Dynamics (MD) simulations : Model solvent effects (e.g., DMF vs. THF) on transition-state stabilization. Validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What strategies resolve contradictions in kinetic data for this compound’s hydrolysis under acidic vs. basic conditions?
Methodological Answer:
- Mechanistic studies : Use isotopic labeling (¹⁸O in ester groups) to track hydrolysis pathways.
- pH-rate profiles : Identify rate-determining steps (e.g., nucleophilic attack in basic media vs. protonation in acidic media).
- Controlled-variable experiments : Isolate solvent polarity effects using dielectric constant-adjusted mixtures (e.g., water/dioxane) .
Q. How does the nitro group’s para-substitution influence the electronic properties of this compound in photochemical studies?
Methodological Answer:
- UV-Vis spectroscopy : Compare molar absorptivity with meta-nitro analogs to quantify conjugation effects.
- Cyclic voltammetry : Measure reduction potentials to assess electron-withdrawing strength (-NO₂ vs. -CN or -CF₃).
- TD-DFT calculations : Simulate excited-state transitions to correlate with experimental fluorescence quenching data .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Preparative HPLC : Use a phenyl-hexyl stationary phase for aromatic selectivity.
- Countercurrent chromatography (CCC) : Leverage polarity differences in a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water).
- Membrane filtration : Nanofiltration membranes (MWCO ~300 Da) retain higher-molecular-weight byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
